molecular formula C22H24N6O3 B2888114 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 578758-05-1

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2888114
CAS No.: 578758-05-1
M. Wt: 420.473
InChI Key: MSKNTEITCDHFSQ-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused pyrrole-quinoxaline core. Its structure includes a furan-2-ylmethylene group at position 1 and a 3-isopropoxypropyl chain on the carboxamide nitrogen.

Properties

IUPAC Name

2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-14(2)30-12-6-10-24-22(29)18-19-21(27-17-9-4-3-8-16(17)26-19)28(20(18)23)25-13-15-7-5-11-31-15/h3-5,7-9,11,13-14H,6,10,12,23H2,1-2H3,(H,24,29)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKNTEITCDHFSQ-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, a pyrroloquinoxaline derivative, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological evaluations based on existing literature.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • IUPAC Name : (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available furan derivatives and pyrroloquinoxaline precursors. Key steps include:

  • Formation of the furan ring via cyclization.
  • Introduction of the pyrroloquinoxaline scaffold through condensation reactions.
  • Functionalization at the amine and carboxamide positions to enhance biological activity.

Anticancer Properties

Recent studies indicate that pyrroloquinoxaline derivatives exhibit significant anticancer properties. The incorporation of the furan moiety enhances interactions with biological targets due to its ability to form hydrogen bonds, which is crucial for binding with cancer-related proteins. For instance:

  • Mechanism : The compound acts by inhibiting specific pathways involved in cancer cell proliferation and survival.
  • Case Study : A study demonstrated that derivatives similar to this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Research has shown that certain pyrroloquinoxaline derivatives can modulate inflammatory responses:

  • Sirt6 Activation : The compound has been identified as a selective activator of Sirt6, a protein involved in regulating inflammation and cellular stress responses .
  • Cytokine Production : In vitro studies revealed that this compound effectively suppressed LPS-induced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent .

Neuroprotective Effects

Preliminary findings suggest that the compound may possess neuroprotective properties:

  • GABA Receptor Modulation : Similar to gamma-aminobutyric acid (GABA), it may enhance GABAergic signaling, leading to potential anxiolytic effects .

Pharmacological Evaluations

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

  • Cytotoxicity Tests : Evaluations showed low cytotoxicity across various cell lines, indicating a favorable therapeutic index.
  • In Vivo Studies : Animal studies demonstrated significant reductions in inflammatory markers following treatment with the compound, supporting its potential therapeutic applications.

Data Summary Table

Activity TypeMechanism of ActionReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatorySuppression of pro-inflammatory cytokines
NeuroprotectiveModulation of GABAergic signaling

Comparison with Similar Compounds

Research Implications

The substituent diversity in this chemical class highlights opportunities for optimizing pharmacokinetic and pharmacodynamic profiles. For example:

  • Target Compound : The 3-isopropoxypropyl chain may favor blood-brain barrier penetration, making it suitable for CNS targets.
  • ’s Catechol Derivative: Potential applications in oxidative stress-related diseases due to redox activity .

Q & A

Q. What are the key synthetic routes for synthesizing (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, furan-2-carbaldehyde derivatives are condensed with pyrroloquinoxaline precursors under acidic or basic conditions. Critical steps include the formation of the Schiff base (E-configuration) and coupling with the 3-isopropoxypropylamine moiety. Solvents like dimethylformamide (DMF) or ethanol, and catalysts such as p-toluenesulfonic acid, are often employed. Purification via recrystallization or chromatography is essential to achieve high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Schiff base configuration (E vs. Z) and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the carboxamide (C=O stretch at ~1650 cm⁻¹) and furan ring vibrations. High-resolution mass spectrometry (HRMS) validates the molecular formula. X-ray crystallography may resolve structural ambiguities, particularly the spatial arrangement of the furan and pyrroloquinoxaline moieties .

Q. What are the known biological activities of this compound?

Preliminary studies on structurally analogous pyrroloquinoxalines indicate antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) via kinase inhibition (e.g., FGFRs) and apoptosis induction. The furan and isopropoxypropyl groups may enhance membrane permeability and target binding. However, specific activity data for this compound requires validation through standardized assays like MTT or Western blotting .

Q. How can researchers ensure compound purity for biological testing?

Purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm) or UPLC-MS. Residual solvents (e.g., DMF) are quantified using gas chromatography (GC). Stability under storage conditions (e.g., -20°C in desiccated DMSO) should be monitored via periodic NMR or LC-MS analysis to detect degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and stereoselectivity?

Systematic optimization involves varying temperature (e.g., 60–100°C for Schiff base formation), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% p-TsOH). Design of Experiments (DoE) methodologies, such as response surface modeling, identify critical factors. Stereoselectivity is controlled by adjusting reaction time and using chiral auxiliaries or asymmetric catalysts .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line heterogeneity) or impurities. Replicate studies under standardized conditions (e.g., CLIA-certified labs) are essential. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases, while isothermal titration calorimetry (ITC) validates interactions experimentally .

Q. How can structure-activity relationships (SAR) guide derivative design?

SAR studies focus on modifying substituents:

  • Furan ring : Replace with thiophene or pyridine to alter electron density.
  • Isopropoxypropyl group : Adjust chain length (e.g., ethoxyethyl) to modulate lipophilicity.
  • Pyrroloquinoxaline core : Introduce halogen substituents (e.g., Cl, F) to enhance target affinity. Biological screening (e.g., IC₅₀ assays) and QSAR modeling prioritize high-potential analogs .

Q. What challenges arise in translating in vitro activity to in vivo models?

Key challenges include poor bioavailability (due to high molecular weight ~500 g/mol) and metabolic instability of the furan ring. Strategies include prodrug design (e.g., esterification of the carboxamide) or nanoformulation (liposomes). Pharmacokinetic studies in rodents (e.g., plasma half-life, tissue distribution) guide optimization .

Q. How can computational methods predict stability and reactivity?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model degradation pathways, such as hydrolysis of the carboxamide. Molecular dynamics simulations (e.g., GROMACS) assess solubility in biorelevant media (e.g., FaSSIF). Machine learning platforms (e.g., DeepChem) predict metabolic sites using training data from similar compounds .

Q. What experimental designs validate target engagement in cellular models?

CRISPR-Cas9 knockout of putative targets (e.g., kinases) confirms mechanism-specific activity. Competitive binding assays (e.g., NanoBRET) quantify target occupancy. Phosphoproteomics or transcriptomics (RNA-seq) identify downstream signaling effects. Orthogonal validation with siRNA knockdown or overexpression models reduces off-target risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.